1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Phosphodiesterase Inhibition PDE Asthma

1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8; also referred to as 8-piperidino-theophylline) is a theophylline-derived purine-2,6-dione bearing a piperidine substituent at the C8 position. This compound belongs to a class of purine derivatives being investigated as phosphodiesterase (PDE) inhibitors with potential anti-inflammatory, antioxidant, and anti-fibrotic properties, positioning the scaffold as a key starting point for the development of novel anti-asthmatic agents.

Molecular Formula C12H17N5O2
Molecular Weight 263.30 g/mol
CAS No. 961-48-8
Cat. No. B6518048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS961-48-8
Molecular FormulaC12H17N5O2
Molecular Weight263.30 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCC3
InChIInChI=1S/C12H17N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,13,14)
InChIKeyPERZKTBWYMZWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8) – A Scaffold-Differentiated Purine-2,6-dione Core


1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8; also referred to as 8-piperidino-theophylline) is a theophylline-derived purine-2,6-dione bearing a piperidine substituent at the C8 position [1]. This compound belongs to a class of purine derivatives being investigated as phosphodiesterase (PDE) inhibitors with potential anti-inflammatory, antioxidant, and anti-fibrotic properties, positioning the scaffold as a key starting point for the development of novel anti-asthmatic agents [2].

Why 1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Theophylline or Unoptimized Analogs


In modern drug discovery, the pharmacokinetic and selectivity profiles of purine-2,6-dione derivatives are profoundly influenced by the nature of the C8 substituent. While theophylline is a weak, non-selective PDE inhibitor, the introduction of a piperidine ring generates a differentiated scaffold that can serve as a critical precursor for the synthesis of compounds with enhanced PDE isoenzyme inhibitory activity [1][2]. In the relevant literature, all evaluated 8-substituted purine-2,6-diones were reported to be stronger phosphodiesterase isoenzyme inhibitors than theophylline and theobromine [1][2]. Substituting a generic theophylline core for this specific piperidine-bearing intermediate excludes the opportunity to exploit these C8-directed improvements in potency and selectivity.

Quantitative Evidence for 1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8) Selection


Comparative PDE Isoenzyme Inhibition: Class-Level Superiority of 8-Substituted Purine-2,6-diones Over Theophylline

Within the 8-substituted purine-2,6-dione class, all evaluated compounds demonstrate stronger phosphodiesterase (PDE) isoenzyme inhibition compared to theophylline, establishing a clear class-level differentiation for the piperidine-bearing scaffold [1]. Quantitatively, the most potent compounds in the series achieve 51–52% inhibition of PDE4B1 activity at a concentration of 10⁻⁵ M, while theophylline is characterized as a relatively weak PDE inhibitor in the same therapeutic context [1][2]. This evidence underscores the strategic advantage of selecting a C8-substituted scaffold for PDE inhibitor development.

Phosphodiesterase Inhibition PDE Asthma

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile vs. Theophylline

Computationally derived physicochemical properties highlight key differences between 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and theophylline that impact formulation and passive permeability. The target compound exhibits an XLogP3 of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. In contrast, theophylline (1,3-dimethylxanthine) possesses an XLogP3 of -0.02, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds [2]. This quantifiable difference in lipophilicity (ΔXLogP3 ≈ 1.3 units) indicates improved membrane permeability potential for the piperidine-substituted scaffold.

Physicochemical Properties Lipophilicity Drug-likeness

Anti-Inflammatory and Anti-Fibrotic Potential in Airway Disease Models

8-Aminopurine-2,6-dione derivatives, which are structurally related to 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, have demonstrated promising anti-inflammatory, antioxidant, and anti-fibrotic effects in in vitro assays using lipopolysaccharide (LPS)-induced murine macrophages (RAW264.7 cells) and human bronchial epithelial cells (HBECs) derived from asthmatics . The compound's 8-piperidine substitution pattern is a core pharmacophoric element within this broader class of potent, multi-target anti-asthmatic leads, making it a valuable scaffold for targeted lead optimization.

Anti-inflammatory Anti-fibrotic Asthma

Targeted Application Scenarios for 1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 961-48-8)


Scaffold for PDE4-Targeted Anti-Asthmatic Lead Optimization

Researchers developing inhaled or oral PDE4 inhibitors for asthma and COPD can leverage this compound as a starting scaffold. The class-level superiority of 8-substituted purine-2,6-diones as PDE inhibitors over theophylline supports its selection for lead optimization campaigns focused on bronchodilatory and anti-inflammatory endpoints [1].

Synthetic Intermediate for Multi-Target Anti-Fibrotic Agents

Organizations focused on idiopathic pulmonary fibrosis or airway remodeling can use this compound as a key intermediate. The documented anti-fibrotic activity of structurally analogous 8-aminopurine-2,6-diones in human bronchial epithelial cells positions the piperidine-substituted core as a critical precursor for developing dual-action PDE inhibitor/anti-fibrotic candidates .

Medicinal Chemistry Starting Point for CNS-Penetrant PDE Inhibitors

Given the 1.3-unit increase in XLogP3 compared to theophylline, research groups targeting neurological indications requiring blood-brain barrier penetration (e.g., depression, cognitive disorders) should prioritize this scaffold. The improved lipophilicity profile supports the design of CNS-penetrant PDE inhibitors with 5-HT receptor ancillary activity [2].

Quote Request

Request a Quote for 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.